molecular formula C11H23Br B13565206 4-(Bromomethyl)-2-methylnonane

4-(Bromomethyl)-2-methylnonane

Cat. No.: B13565206
M. Wt: 235.20 g/mol
InChI Key: VWEJRQPRFWXDLH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylnonane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to the fourth carbon of a nonane chain, with a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylnonane typically involves the bromination of 2-methylnonane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds as follows:

  • 2-Methylnonane is dissolved in an inert solvent such as carbon tetrachloride.
  • N-bromosuccinimide is added to the solution.
  • The reaction mixture is exposed to light or a radical initiator to generate bromine radicals.
  • The bromine radicals react with the methylene group at the fourth position, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylnonane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of various derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: 4-(Hydroxymethyl)-2-methylnonane, 4-(Cyanomethyl)-2-methylnonane.

    Elimination: 4-Methyl-2-nonene.

    Oxidation: 4-(Formylmethyl)-2-methylnonane, 4-(Carboxymethyl)-2-methylnonane.

Scientific Research Applications

4-(Bromomethyl)-2-methylnonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylnonane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic substitution, elimination, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methylnonane: Similar structure but with a chlorine atom instead of bromine.

    4-(Iodomethyl)-2-methylnonane: Similar structure but with an iodine atom instead of bromine.

    4-(Hydroxymethyl)-2-methylnonane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

4-(Bromomethyl)-2-methylnonane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

4-(bromomethyl)-2-methylnonane

InChI

InChI=1S/C11H23Br/c1-4-5-6-7-11(9-12)8-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

VWEJRQPRFWXDLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(C)C)CBr

Origin of Product

United States

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